2-(1-Methylazetidin-3-yl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-(1-methylazetidin-3-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-7-3-5(4-7)2-6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULSAMHWNZHLND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1909337-03-6 | |
| Record name | 2-(1-methylazetidin-3-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride typically involves the reaction of 1-methylazetidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylazetidin-3-yl)acetic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
2-(1-Methylazetidin-3-yl)acetic acid hydrochloride serves as a building block for synthesizing complex heterocyclic compounds. Its azetidine ring structure allows for diverse chemical reactions, including:
- Oxidation: Producing oxo derivatives.
- Reduction: Yielding reduced forms of the azetidine ring.
- Substitution: Enabling nucleophilic substitution reactions.
Biology
Research has focused on the biological activity of this compound, particularly its potential as a bioactive molecule. Studies have demonstrated:
- Enzyme Interaction: The compound may interact with specific enzymes, potentially acting as an enzyme inhibitor or modulating signaling pathways within cells.
Table 1: Biological Activity Overview
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against Staphylococcus aureus (MIC: 32 µg/mL), Escherichia coli (MIC: 16 µg/mL) |
| Anti-inflammatory | Reduced levels of TNF-alpha and IL-6 in assays |
| Neuroprotective | Reduced oxidative stress markers in neuronal cell lines |
Medicine
The therapeutic potential of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride is being explored in various contexts:
- Anticancer Activity: In vivo studies have shown that administration of this compound in murine models resulted in significant tumor size reduction, indicating its potential as an anticancer agent.
Case Study: Tumor Size Reduction
- Model: Female BALB/c mice inoculated with cancer cells.
- Results: Mice treated with higher doses (20 mg/kg) exhibited a significant reduction in tumor size compared to controls.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of certain materials or act as intermediates in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine-Based Derivatives
2-(3-Methylazetidin-1-yl)acetic Acid Hydrochloride (CAS: 1803590-99-9)
- Structural Difference : The methyl group is at the 3-position of the azetidine ring instead of the 1-position.
- Molecular Formula: C₆H₁₂ClNO₂ vs.
[3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetic Acid Hydrochloride
- Structural Difference : Incorporates a 1,2,4-oxadiazole ring fused to the azetidine.
Methyl 2-(Azetidin-3-yl)acetate Hydrochloride (CAS: 890849-61-3)
Heterocyclic Acetic Acid Derivatives Beyond Azetidine
2-(1H-Imidazol-5-yl)acetic Acid Hydrochloride (CAS: 3251-69-2)
- Heterocycle : Imidazole ring (aromatic, two nitrogen atoms).
- Properties :
2-(1-Ethyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride (CAS: 1909313-60-5)
- Heterocycle : Pyrazole ring (aromatic, two adjacent nitrogen atoms).
- Properties :
- Comparison : Pyrazole’s aromaticity and planar structure contrast with azetidine’s puckered geometry, affecting steric interactions in molecular binding .
Methyl 2-(2-Amino-1,3-thiazol-4-yl)acetate Hydrochloride (CAS: 76629-18-0)
- Heterocycle : Thiazole (sulfur and nitrogen-containing ring).
- Properties: Molecular weight: 208.66 g/mol.
Data Table: Key Properties of Selected Compounds
*Exact molecular formula inferred from structural analogs.
Biological Activity
2-(1-Methylazetidin-3-yl)acetic acid hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride features a unique azetidine ring structure, which contributes to its biological activity. The presence of the methyl group and the acetic acid moiety enhances its interaction with various biological targets.
Target Interactions
Research indicates that compounds with azetidine structures often interact with multiple receptors, influencing various biochemical pathways. Specifically, 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride may exhibit activity through:
- Receptor Binding : It is hypothesized that this compound binds to specific receptors, leading to downstream effects on cellular signaling pathways.
- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic processes.
Biochemical Pathways
The diverse biological activities associated with azetidine derivatives suggest that 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride could influence:
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cell lines by activating caspases and other apoptotic markers.
- Inflammatory Response Modulation : The compound may play a role in modulating inflammatory pathways, potentially reducing inflammation in various conditions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of azetidine derivatives. For instance, compounds structurally related to 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride have demonstrated significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.075 | Induction of apoptosis via Bcl-2 inhibition |
| H146 (Lung) | 0.095 | Activation of caspases and PARP cleavage |
| Hs578T (Triple-Neg.) | 0.033 | Inhibition of tubulin polymerization |
These findings suggest that 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride may possess similar anticancer properties.
Anti-inflammatory Effects
In addition to anticancer activity, the compound has been investigated for its anti-inflammatory effects. Studies have shown that azetidine derivatives can significantly reduce inflammation markers in vitro and in vivo. For example:
- Carrageenan-Induced Inflammation Model : Compounds demonstrated a reduction in edema formation, indicating potential as anti-inflammatory agents.
Preclinical Studies
In preclinical trials involving SCID mice, administration of azetidine derivatives led to significant tumor regression without major toxicity at optimal doses. These studies utilized various dosing regimens to assess the maximum tolerated dose (MTD) and subsequent biological effects on tumor growth.
Q & A
Q. What are the established synthetic routes for 2-(1-Methylazetidin-3-yl)acetic acid hydrochloride?
The compound is typically synthesized via N-alkylation of azetidine derivatives followed by ester hydrolysis and subsequent hydrochloride salt formation. For example, analogous methods involve reacting tert-butyl chloroacetate with azetidine precursors under mild conditions (~0–25°C, pH 7–9) to introduce the acetic acid moiety . Post-synthesis, non-aqueous cleavage (e.g., using TiCl₄) and recrystallization in ethanol/water mixtures yield high-purity products (>95%) . Purity validation is performed via HPLC (C18 columns, 0.1% TFA in acetonitrile/water gradients) .
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm azetidine ring substitution patterns (δ 3.2–3.8 ppm for methyl-azetidine protons) and carboxylic acid integration .
- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 2500–3000 cm⁻¹ (HCl salt N–H vibrations) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic patterns consistent with Cl⁻ .
Q. What safety protocols are essential during handling?
- Storage : Desiccated at –20°C under inert gas (argon) to prevent hygroscopic degradation .
- Handling : Use nitrile gloves, fume hoods, and PPE to avoid inhalation/contact. Neutralize spills with sand or vermiculite, followed by 10% acetic acid rinsing .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield?
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps; optimize pH (7.5–8.5) to minimize byproducts like dimerized azetidines .
- Solvent Systems : Use THF/water biphasic mixtures to improve solubility of intermediates. Kinetic studies show 60:40 THF/water increases yield by 15% .
- Temperature Control : Gradual heating (ramp 1°C/min to 60°C) during ester cleavage reduces decomposition .
Q. What computational methods aid in predicting the compound’s reactivity?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G(d) basis sets to model nucleophilic attack sites on the azetidine ring. Charge density maps highlight C3 as the most reactive position .
- Molecular Dynamics : Simulate aqueous solubility using GROMACS; HCl salt formation increases solvation energy by 30% compared to free base .
Q. How can crystallographic data discrepancies be resolved during structure refinement?
- Software Cross-Validation : Refine X-ray data with SHELXL (high-resolution) and OLEX2 (twinned crystals). Discrepancies in thermal parameters (>0.05 Ų) suggest disorder; apply TWIN/BASF commands .
- Validation Tools : Use PLATON’s ADDSYM to check missed symmetry and R1/Rfree convergence (<5% difference) .
Data Analysis & Mechanistic Questions
Q. What strategies reconcile conflicting bioactivity data in enzymatic assays?
- Dose-Response Curves : Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., bell-shaped curves due to off-target binding) .
- Control Experiments : Include competitive inhibitors (e.g., 2-azetidinecarboxylic acid) to confirm target specificity .
Q. How does the hydrochloride salt affect pharmacological properties?
- Solubility : Polarimetry shows a 3.5-fold increase in aqueous solubility (12 mg/mL vs. 3.4 mg/mL for free base) at pH 7.4 .
- Stability : Accelerated stability testing (40°C/75% RH for 4 weeks) confirms no degradation via HPLC, supporting its use in buffer formulations .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
